3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Overview
Description
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound that combines the structural features of quinoline and oxadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzohydrazide with 2-chloroquinoline-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions, leading to the formation of the desired oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one.
Reduction: Formation of this compound with reduced oxadiazole ring.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4(3H)-quinazolinone: Another heterocyclic compound with broad applications in medicinal chemistry.
1,2,4-oxadiazole derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is unique due to its combined structural features of quinoline and oxadiazole, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-23-12-8-6-11(7-9-12)17-20-18(24-21-17)14-10-19-15-5-3-2-4-13(15)16(14)22/h2-10H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIFMZMTTCDEMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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